1-(2-Amino-4-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-nitrophenyl)ethanol is an organic compound characterized by the presence of an amino group and a nitro group attached to a benzene ring, along with an ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-4-aminophenol using a reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-nitro-4-aminophenol. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The ethanol side chain can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like N-alkylated or N-acylated products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Alkyl halides or acyl chlorides, basic conditions.
Major Products Formed:
Reduction: 1-(2-Amino-4-aminophenyl)ethanol.
Oxidation: 1-(2-Amino-4-nitrophenyl)acetic acid.
Substitution: N-alkylated or N-acylated derivatives of this compound.
Scientific Research Applications
1-(2-Amino-4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit the growth of microorganisms by interfering with their metabolic processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
1-(2-Amino-4-nitrophenyl)ethanol can be compared with similar compounds such as:
2-Amino-4-nitrophenol: Lacks the ethanol side chain but shares similar functional groups.
4-Nitrophenylethanol: Contains a nitro group and an ethanol side chain but lacks the amino group.
2-Amino-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an ethanol side chain.
Uniqueness: this compound is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with an ethanol side chain
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(2-amino-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-5,11H,9H2,1H3 |
InChI Key |
NULVUFHLKHIMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.